molecular formula C19H27N3O3 B7544503 1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol

1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol

Cat. No. B7544503
M. Wt: 345.4 g/mol
InChI Key: XOTGGPNHTMNSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPPL and is a selective antagonist of the nociceptin/orphanin FQ receptor.

Mechanism of Action

MPPL acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and stress response. MPPL blocks the binding of nociceptin/orphanin FQ to its receptor, which leads to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
MPPL has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. MPPL has also been found to reduce the release of glutamate in the brain, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using MPPL in lab experiments include its high selectivity for the nociceptin/orphanin FQ receptor and its ability to modulate various physiological processes. However, the limitations of using MPPL in lab experiments include its low solubility in water and the need for specialized equipment to synthesize the compound.

Future Directions

There are several future directions that could be pursued in the study of MPPL. One potential direction is to investigate its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. Another potential direction is to develop more efficient synthesis methods for MPPL, which could facilitate its use in lab experiments. Additionally, further studies could be conducted to better understand the mechanism of action of MPPL and its effects on various physiological processes.

Synthesis Methods

The synthesis of MPPL involves the reaction of 1-(4-methoxyphenyl)methanol with 4-(1H-pyrazol-5-yl)piperidine in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-bromo-3-chloropropan-1-ol to form the final product, 1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol.

Scientific Research Applications

MPPL has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. MPPL has also been found to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-24-18-4-2-15(3-5-18)13-25-14-17(23)12-22-10-7-16(8-11-22)19-6-9-20-21-19/h2-6,9,16-17,23H,7-8,10-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGGPNHTMNSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(CN2CCC(CC2)C3=CC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol

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